Diisohexyl Phthalate: A Comprehensive Technical Guide
Diisohexyl Phthalate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Diisohexyl phthalate (B1215562) (DIHP), a phthalic acid ester used as a plasticizer. This document consolidates critical information regarding its chemical identity, physicochemical properties, toxicological profile, and potential biological interactions, presented in a format tailored for research and development applications.
Chemical Identity and Synonyms
Diisohexyl phthalate is a complex substance, often existing as a mixture of branched and linear isomers. This has led to the assignment of multiple CAS numbers. The most commonly referenced identifiers and a comprehensive list of synonyms are provided below.
| Identifier Type | Identifier |
| Primary CAS Number | 71850-09-4 |
| Additional CAS Numbers | 259139-51-0, 68515-50-4, 146-50-9[1] |
| Molecular Formula | C₂₀H₃₀O₄[2] |
| Molecular Weight | 334.45 g/mol [2] |
A variety of synonyms for Diisohexyl phthalate are used across scientific literature and chemical databases. These include:
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1,2-Benzenedicarboxylic acid, diisohexyl ester[3]
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Bis(4-methylpentyl) phthalate[2]
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Diisohexylphthalat
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DiisohexyPhthalate
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1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester[3]
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Phthalic acid, diisohexyl ester[1]
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Dihexyl phthalate, branched and linear[1]
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DHP[1]
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1,2-Benzenedicarboxylic Acid 1,2-Bis(4-methylpentyl) Ester[2]
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1,2-Benzenedicarboxylic Acid Bis(4-methylpentyl) Ester[2]
Physicochemical Properties
The physicochemical properties of Diisohexyl phthalate are summarized in the table below. It is important to note that some data points, such as melting and boiling points, are not consistently reported in the literature.
| Property | Value |
| Physical State | Liquid[4] |
| Appearance | Colorless to light yellow liquid[4] |
| Solubility | Chloroform (Slightly), Methanol (Slightly)[2] |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| Vapor Pressure | Not available |
| Water Solubility | Not available |
Toxicological Profile
The toxicological data for Diisohexyl phthalate is limited in some areas, with much of the understanding of its potential health effects extrapolated from structurally similar phthalates, such as Di-n-hexyl phthalate (DnHP).
| Endpoint | Result | Comments |
| Acute Oral Toxicity | Expected to have low acute oral toxicity. | Based on data from DnHP and other similar phthalates.[1] |
| Acute Dermal Toxicity | Expected to have low acute dermal toxicity. | Based on data from DnHP and other similar phthalates.[1] |
| Skin Irritation | Not expected to be a skin irritant. | Human patch tests showed no significant irritation.[1] |
| Eye Irritation | No data available. | Not expected to be an eye irritant based on data from similar phthalates.[1] |
| Skin Sensitization | Not expected to be a skin sensitizer. | A Human Repeated Insult Patch Test (HRIPT) showed no evidence of skin sensitization.[1] |
| Genotoxicity | Unlikely to be genotoxic. | Based on negative in vitro tests for DIHP and DnHP.[1] |
| Carcinogenicity | No data available. | |
| Reproductive & Developmental Toxicity | Likely to cause adverse reproductive and developmental effects. | This is inferred from data on analogous phthalates like DnHP, BBP, DBP, and DEHP, which are associated with male reproductive and developmental toxicity.[1] |
Potential Signaling Pathways and Endocrine Disruption
Phthalates are recognized as endocrine disruptors.[5] While specific in-vivo studies on Diisohexyl phthalate are scarce, in-vitro evidence suggests it may interact with hormonal signaling pathways. Studies have shown that DIHP exhibits estrogen receptor α-agonistic activity and androgen receptor-antagonistic activities in vitro.[1] Closely related phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), have been shown to interfere with lipid metabolism and key signaling pathways including steroid hormone biosynthesis, the AGE-RAGE signaling pathway, the FoxO signaling pathway, and insulin (B600854) resistance.
The following diagram illustrates a potential mechanism of endocrine disruption by phthalates, which may be relevant for Diisohexyl phthalate.
Caption: Potential Endocrine Disruption by DIHP.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the assessment of Diisohexyl phthalate.
Human Repeated Insult Patch Test (HRIPT)
This protocol is designed to assess the skin irritation and sensitization potential of a test substance in human volunteers.
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Phases: The study consists of two main phases: an Induction Phase and a Challenge Phase.[2]
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Induction Phase:
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Patches treated with the test material (e.g., in a vehicle like 75% diethyl phthalate/25% ethanol) are applied to the backs of volunteers for 24 hours.[1][2]
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Following a 24-hour rest period after patch removal, the site is re-patched.[1][2]
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This procedure is repeated for a total of nine applications over a three-week period.[1][2]
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Rest Period: A rest period of approximately two weeks follows the induction phase.[1][2]
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Challenge Phase:
In Vitro Estrogen Receptor (ER) and Androgen Receptor (AR) Assays
These assays are used to determine the potential of a substance to interact with hormone receptors.
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Receptor Binding Assays: These assays measure the ability of a test chemical to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol for ER) for binding to the receptor. An increasing concentration of the test chemical is incubated with the receptor and a fixed concentration of the radiolabeled ligand. The displacement of the radiolabeled ligand is measured to determine the binding affinity of the test chemical.
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Transcriptional Activation Assays: These assays utilize cell lines that have been genetically modified to contain a hormone receptor and a reporter gene (e.g., luciferase) that is responsive to the activation of that receptor.
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The cells are exposed to the test chemical.
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If the chemical acts as an agonist, it will bind to the receptor, leading to the expression of the reporter gene. The activity of the reporter gene product (e.g., light production by luciferase) is then measured.
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To test for antagonism, the cells are co-incubated with the test chemical and a known agonist. A reduction in the reporter gene activity compared to the agonist alone indicates an antagonistic effect.
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The following diagram outlines the general workflow for an in vitro transcriptional activation assay.
Caption: In Vitro Transcriptional Activation Assay Workflow.
Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the detection and quantification of phthalates in various samples.
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Sample Preparation:
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Extraction: The sample (e.g., biological tissue, consumer product) is typically extracted with a suitable solvent. For polymer samples, this may involve dissolving the polymer in a solvent like tetrahydrofuran, followed by precipitation of the polymer with a non-solvent such as hexane.
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Cleanup: The extract may be filtered or subjected to other cleanup steps to remove interfering substances.
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GC-MS Analysis:
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Injection: A small volume of the prepared sample is injected into the gas chromatograph.
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Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.
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Detection: As the separated components exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, providing a unique "fingerprint" for each compound, allowing for its identification and quantification.
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It is critical to minimize contamination during phthalate analysis due to their ubiquitous presence in laboratory environments. This includes using glassware that has been thoroughly cleaned and minimizing the use of plastics in sample preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Research Institute for Fragrance Materials' human repeated insult patch test protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
